Cavutilide
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Overview
Description
Niferidil is a novel class III antiarrhythmic drug that has shown high efficacy in treating persistent atrial fibrillation and atrial flutter. It was synthesized at the All-Russian Research Institute of Pharmaceutical Chemistry and has demonstrated significant antifibrillatory and antiarrhythmic activity in pharmacological and electrophysiological tests .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niferidil is synthesized through a series of chemical reactions involving piperidyl-4-ethane derivatives. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the synthesis involves standard organic chemistry techniques such as condensation, cyclization, and purification steps .
Industrial Production Methods
The industrial production of niferidil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards. High-performance liquid chromatography (HPLC) is commonly used to determine the purity and concentration of niferidil in the final product .
Chemical Reactions Analysis
Types of Reactions
Niferidil undergoes various chemical reactions, including:
Oxidation: Niferidil can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Niferidil can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as halides or amines can react with niferidil under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Niferidil has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of class III antiarrhythmic drugs.
Biology: Investigated for its effects on cellular ion channels and action potentials in cardiac cells.
Medicine: Clinically tested for its efficacy in treating atrial fibrillation and atrial flutter. .
Industry: Utilized in the development of new antiarrhythmic agents and in pharmacological research
Mechanism of Action
Niferidil exerts its effects by inhibiting specific potassium currents in cardiac cells, leading to the prolongation of action potentials. It primarily targets the sustained delayed rectifier potassium current (I_ss) and the ultra-rapid delayed rectifier potassium current (I_Kur). By inhibiting these currents, niferidil prolongs the repolarization phase of the action potential, thereby stabilizing the cardiac rhythm .
Comparison with Similar Compounds
Niferidil is compared with other class III antiarrhythmic drugs such as:
Uniqueness
Niferidil is unique in its high efficacy and relatively low proarrhythmic risk compared to other class III antiarrhythmic drugs. It has shown superior performance in clinical trials for restoring sinus rhythm in patients with persistent atrial fibrillation and atrial flutter .
Similar Compounds
- Amiodarone : Known for its broad-spectrum antiarrhythmic effects but has significant side effects.
- Sotalol : Effective but associated with a higher risk of proarrhythmia.
- Ibutilide : Used for acute conversion of atrial fibrillation but less effective for long-term management.
- Dofetilide : Effective for maintaining sinus rhythm but requires careful monitoring due to the risk of torsades de pointes .
Properties
CAS No. |
1276186-19-6 |
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Molecular Formula |
C22H26FN3O3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-(1-ethylpiperidin-4-yl)-1-(4-fluorophenyl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C22H26FN3O3/c1-2-25-13-11-16(12-14-25)15-21(17-3-7-19(23)8-4-17)24-22(27)18-5-9-20(10-6-18)26(28)29/h3-10,16,21H,2,11-15H2,1H3,(H,24,27) |
InChI Key |
STSQHGMNQPXBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CC(C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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